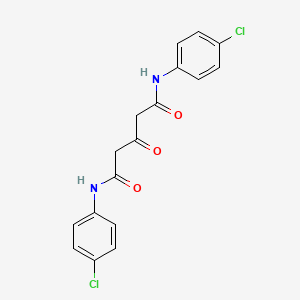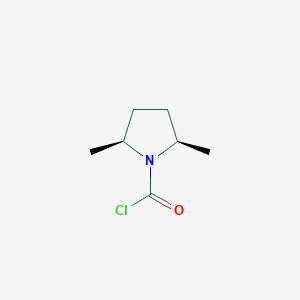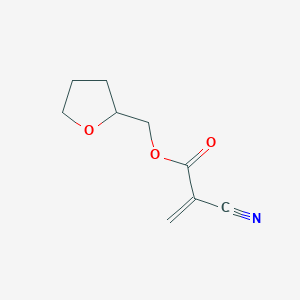![molecular formula C28H16N7Na3O12S3 B14457420 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt CAS No. 73398-81-9](/img/structure/B14457420.png)
2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is often utilized as a dye due to its intense coloration properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, typically under acidic conditions using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as a sulfonated aromatic compound, to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce sulfonic acid groups, enhancing its solubility and dyeing properties.
Neutralization: Finally, the sulfonated azo compound is neutralized with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Automated Control Systems: For precise control of temperature, pH, and reactant concentrations.
Purification Techniques: Such as crystallization and filtration to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium dithionite or zinc in acidic conditions for reduction reactions.
Substitution Reagents: Including alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation Products: Various quinones and other oxidized derivatives.
Reduction Products: Corresponding amines and their derivatives.
Substitution Products: Compounds with modified sulfonic acid groups.
Applications De Recherche Scientifique
2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining procedures for microscopy and as a marker in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in textile dyeing, paper printing, and as a colorant in various products.
Mécanisme D'action
The compound exerts its effects primarily through its azo linkage, which can interact with various substrates. The sulfonic acid groups enhance its solubility and binding affinity to different materials. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with Nucleic Acids: Potential interactions with DNA and RNA, affecting their stability and function.
Cellular Uptake: The compound can be taken up by cells, where it may exert its effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2,2’-[1,2-diazenediylbis[(2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)]]bis-, sodium salt (1:6)
- 1H-Naphtho[2,3-d][1,2,3]triazole
Uniqueness
2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt stands out due to its specific structural features, including the hexahydro-2,4,6-trioxo-5-pyrimidinyl group and multiple sulfonic acid groups. These features confer unique properties such as enhanced solubility, stability, and binding affinity, making it particularly useful in various applications.
Propriétés
Numéro CAS |
73398-81-9 |
|---|---|
Formule moléculaire |
C28H16N7Na3O12S3 |
Poids moléculaire |
807.6 g/mol |
Nom IUPAC |
trisodium;2-[3-sulfonato-4-[2-[2-sulfonato-4-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]phenyl]ethenyl]phenyl]benzo[e]benzotriazole-5-sulfonate |
InChI |
InChI=1S/C28H19N7O12S3.3Na/c36-26-25(27(37)30-28(38)29-26)32-31-16-9-7-14(21(11-16)48(39,40)41)5-6-15-8-10-17(12-22(15)49(42,43)44)35-33-20-13-23(50(45,46)47)18-3-1-2-4-19(18)24(20)34-35;;;/h1-13,25H,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,29,30,36,37,38);;;/q;3*+1/p-3 |
Clé InChI |
AMPKWFMDRHLIFQ-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N=NC6C(=O)NC(=O)NC6=O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,4-Dioxaspiro[4.4]non-8-en-7-amine](/img/structure/B14457366.png)
![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)



![Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester](/img/structure/B14457395.png)




